molecular formula C10H20O B14381791 6-Ethoxy-2-methylhept-2-ene CAS No. 89654-12-6

6-Ethoxy-2-methylhept-2-ene

Cat. No.: B14381791
CAS No.: 89654-12-6
M. Wt: 156.26 g/mol
InChI Key: RCQNNXZFFBBXQM-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methylhept-2-ene is an organic compound with the molecular formula C10H20O. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. This compound is notable for its ethoxy and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-methylhept-2-ene typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-methylhept-2-ene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or platinum are often used to facilitate the alkylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-methylhept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated hydrocarbons.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of 6-ethoxy-2-methylheptan-2-one.

    Reduction: Formation of 6-ethoxy-2-methylheptane.

    Substitution: Formation of various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-2-methylhept-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-methylhept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methyl groups influence its binding affinity and reactivity. The double bond in the compound allows it to participate in various addition reactions, which are crucial for its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhept-2-ene: Lacks the ethoxy group, resulting in different chemical properties.

    6-Methyl-2-heptene: Similar structure but without the ethoxy group.

    2-Ethoxy-2-methylheptane: Saturated analog with different reactivity.

Uniqueness

6-Ethoxy-2-methylhept-2-ene is unique due to the presence of both ethoxy and methyl groups, which impart distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

89654-12-6

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

6-ethoxy-2-methylhept-2-ene

InChI

InChI=1S/C10H20O/c1-5-11-10(4)8-6-7-9(2)3/h7,10H,5-6,8H2,1-4H3

InChI Key

RCQNNXZFFBBXQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CCC=C(C)C

Origin of Product

United States

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